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Abstract

Chlorodimethyl(1-methyl-1-propenyl)silane (CAS 97375-15-0) is a specialized organosilicon
compound featuring a reactive chlorosilyl group and a tetrasubstituted vinyl moiety. This unique
combination of functional groups makes it a valuable, albeit niche, reagent in organic synthesis.
As a vinylsilane, it participates in stereospecific electrophilic substitutions, leveraging the -
silicon effect to control regiochemistry. The chlorosilyl group provides a handle for nucleophilic
substitution, allowing for its incorporation into larger molecular frameworks. This guide offers a
comprehensive overview of its properties, a plausible synthetic pathway based on established
organosilicon chemistry, an exploration of its expected reactivity with mechanistic insights, and
a discussion of its potential applications in modern synthetic challenges.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific compound is not widely published, its
properties can be reliably estimated based on its structure and data from closely related
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analogs.

Table 1: Physicochemical Properties of Chlorodimethyl(1-methyl-1-propenyl)silane and

Related Compounds

Analog Data for

Property Value (for CAS 97375-15-0) .
Comparison
CAS Number 97375-15-0
] CaHoCISi
Molecular Formula CeH13CISIi[1] ] ) ]
(Chlorodimethylvinylsilane)
) 120.65 g/mol
Molecular Weight 148.70 g/mol

(Chlorodimethylvinylsilane)

Monoisotopic Mass

148.0475 Da[1]

Almost clear colorless liquid

Appearance Colorless liquid (Expected) (Chlorodimethyl-n-
propylsilane)[2]
- _ _ 82-83 °C
Boiling Point ~130-140 °C (Estimated) ] ) ]
(Chlorodimethylvinylsilane)
) ) 0.874 g/mL
Density ~0.88 g/mL (Estimated)

(Chlorodimethylvinylsilane)

Refractive Index

~1.43 (Estimated)

1.414
(Chlorodimethylvinylsilane)

Spectroscopic Analysis (Predicted):

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl

groups attached to the silicon (a singlet around 0.4-0.6 ppm), the two methyl groups on the

double bond (singlets or narrow quartets due to allylic coupling around 1.7-1.9 ppm), and the

vinylic proton (a quartet or multiplet around 5.5-6.0 ppm).

e 13C NMR: Signals for the silicon-attached methyls would appear upfield (~0-5 ppm). The sp?

carbons of the double bond would be in the 120-150 ppm region, and the vinylic methyl
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carbons would be around 15-25 ppm.

e 295 NMR: A single resonance is expected in the typical range for chlorodialkylvinylsilanes.

» IR Spectroscopy: Key vibrational bands would include C=C stretching (~1620-1640 cm~1), C-
H stretching for both sp® and sp2 carbons (~2900-3100 cm~1), and a strong Si-Cl stretch
(~470-550 cm~1),

Synthesis and Manufacturing

A specific, published industrial or laboratory-scale synthesis for Chlorodimethyl(1-methyl-1-
propenyl)silane is not readily available in the reviewed literature. However, a robust and
logical synthetic route can be designed based on well-established Grignard chemistry, which is
a cornerstone of carbon-silicon bond formation.[3][4]

The most direct approach involves the reaction of a suitable Grignard reagent with a
dichlorodimethylsilane.

Proposed Synthetic Protocol: Grignard-based Silylation

This protocol describes the synthesis via the reaction of (1-methyl-1-propenyl)magnesium
bromide with dichlorodimethylsilane.

Step 1: Formation of the Grignard Reagent

» Apparatus Setup: A three-necked, flame-dried round-bottom flask is equipped with a
magnetic stirrer, a reflux condenser with a nitrogen inlet, and an addition funnel.

» Reagents: Magnesium turnings are placed in the flask. Anhydrous tetrahydrofuran (THF) is
added to cover the magnesium. A small crystal of iodine can be added as an initiator.

e Initiation: A solution of 2-bromo-2-butene in anhydrous THF is added dropwise from the
addition funnel to the stirred magnesium suspension. The reaction is initiated, as evidenced
by heat evolution and the disappearance of the iodine color.

o Completion: The remainder of the 2-bromo-2-butene solution is added at a rate that
maintains a gentle reflux. After the addition is complete, the mixture is heated at reflux for an
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additional 1-2 hours to ensure complete formation of (1-methyl-1-propenyl)magnesium
bromide.

Step 2: Silylation Reaction
e Cooling: The freshly prepared Grignard solution is cooled to 0 °C in an ice bath.

o Addition of Silane: A solution of dichlorodimethylsilane (in excess, typically 1.5-2.0
equivalents) in anhydrous THF is added dropwise to the stirred Grignard reagent. This is a
highly exothermic reaction and the temperature should be carefully controlled. The use of
excess dichlorodimethylsilane minimizes the formation of the double-addition byproduct,
bis(1-methyl-1-propenyl)dimethylsilane.

o Reaction: After the addition is complete, the reaction mixture is allowed to warm to room
temperature and stirred for several hours or overnight to ensure completion.

Step 3: Workup and Purification

« Filtration: The reaction mixture is filtered under an inert atmosphere to remove the
magnesium salts (MgCIBr and MgClz2).

» Solvent Removal: The THF is removed from the filtrate by distillation at atmospheric
pressure.

 Purification: The crude product is purified by fractional vacuum distillation to yield pure
Chlorodimethyl(1-methyl-1-propenyl)silane.
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Caption: Proposed workflow for the synthesis of Chlorodimethyl(1-methyl-1-propenyl)silane.
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Reactivity and Mechanistic Considerations

The reactivity of Chlorodimethyl(1-methyl-1-propenyl)silane is governed by two key
features: the nucleophilic character of the vinylsilane double bond and the electrophilic nature
of the silicon atom in the chlorosilyl group.

Vinylsilanes are known to undergo electrophilic substitution, where an electrophile replaces the
silyl group.[5][6] This reaction is highly regioselective due to the B-silicon effect, where the C-Si
o-bond stabilizes a developing positive charge on the -carbon through hyperconjugation.

Mechanism: The reaction proceeds via a two-step mechanism:

» Electrophilic Attack: An electrophile (E*) attacks the a-carbon of the vinylsilane (the carbon
not bonded to silicon). This is the rate-determining step and results in the formation of a [3-
silyl carbocation intermediate.

» Desilylation: A nucleophile (Nu~) attacks the silicon atom, facilitating the elimination of the
silyl group and the formation of a new double bond. This step is typically fast and
stereospecific.

A key feature of this reaction is the retention of stereochemistry of the double bond.[5][7] The
initial geometry of the vinylsilane is preserved in the final alkene product.

Caption: Mechanism of electrophilic substitution on a vinylsilane.

The Si-Cl bond is highly polarized and susceptible to attack by a wide range of nucleophiles.
This allows for the versatile functionalization of the silane.

o Hydrolysis: Reaction with water will rapidly produce the corresponding silanol, (1-methyl-1-
propenyl)dimethylsilanol, which can then self-condense to form disiloxanes.

» Alcoholysis/Phenolysis: Alcohols and phenols react, typically in the presence of a base like
triethylamine or pyridine to scavenge the HCI byproduct, to form alkoxysilanes or
phenoxysilanes.

e Aminolysis: Primary and secondary amines react to form silylamines.
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» Grignard/Organolithium Reagents: Reaction with other organometallic reagents allows for
the introduction of a second organic group onto the silicon atom, forming a
tetraorganosilane.[8]

Applications in Organic Synthesis

While specific applications of this particular reagent are not widely documented, its structure
suggests utility in several areas of synthetic chemistry.

o Stereospecific Olefination: As a precursor to tetrasubstituted alkenes, it can be used in
reactions where stereochemical control is paramount. For example, acylation followed by
desilylation would yield a stereodefined a,B3-unsaturated ketone.

» Cross-Coupling Reactions: Vinylsilanes are competent partners in Hiyama cross-coupling
reactions.[9] After conversion of the Si-Cl bond to a more suitable group (e.g., Si-F or Si-
OH), the vinyl group can be coupled with aryl or vinyl halides/triflates under palladium
catalysis.

e Polymer and Materials Science: The bifunctional nature of the molecule (a polymerizable
vinyl group and a reactive silyl chloride) makes it a potential monomer for the synthesis of
functionalized polysiloxanes or as a surface modification agent and coupling agent.

Safety and Handling

Organochlorosilanes are hazardous materials that require careful handling in a professional
laboratory setting.

» Toxicity and Corrosivity: Chlorosilanes react with moisture (including humidity in the air and
moisture on tissues) to produce hydrochloric acid (HCI). This makes them corrosive to the
skin, eyes, and respiratory tract.

o Flammability: While the compound itself may have a moderate flash point, it can react with
certain materials to produce flammable gases.

o Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert
atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[8]
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e Personal Protective Equipment (PPE): Always handle this compound in a fume hood while
wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene),
safety goggles, and a lab coat.[8]

» Disposal: Disposal must be in accordance with local, state, and federal regulations for
hazardous chemical waste.

References

o Sylicglobal Textile Auxiliares Supplier. (2023, November 14). Precautions For Safe Use Of
Organosilicon. [Link]

e Chuit, C., Corriu, R. J. P,, & Reye, C. (2004). Grignard Reaction with Chlorosilanes in THF: A
Kinetic Study. Accounts of Chemical Research, 37(7), 493-500. [Link]

» Wikipedia. (n.d.). Electrophilic substitution of unsaturated silanes. [Link]

e Lau, P. W. K. (1978). REACTIONS OF VINYLSILANES AND ALLYLSILANES. McGill
University eScholarship. [Link]

e Fleming, I. (1991). The Electrophilic Substitution of Allylsilanes and Vinylsilanes. Organic
Reactions, 1-591. [Link]

e Mayr, H., & Ofial, A. R. (2006). Electrophilic Alkylations of Vinylsilanes: A Comparison of a-
and (3-Silyl Effects. Chemistry — A European Journal, 12(30), 7865-7874. [Link]

o Takahashi, T., et al. (2009). Regio- and Stereoselective Synthesis of Multisubstituted
Vinylsilanes via Zirconacycles. Organic Letters, 11(17), 3874-3877. [Link]

o Grignard reaction with chlorosilanes in THF: a kinetic study. (2004, July 23). PubMed. [Link]

e Murakami, K., Yorimitsu, H., & Oshima, K. (2009). A Zinc-Catalyzed Nucleophilic Substitution
Reaction of Chlorosilanes with Organomagnesium Reagents. The Journal of Organic
Chemistry, 74(3), 1415-1417. [Link]

e Fleming, I. (1990). The Electrophilic Substitution of Allylsilanes and Vinylsilanes. SciSpace.
[Link]

© 2026 BenchChem. All rights reserved. 8/10 Tech Support


https://academic.oup.com/bcsj/article-pdf/82/8/1012/56271036/bcsj.82.1012.pdf
https://www.sylicglobal.com/news/precautions-for-safe-use-of-organosilicon-157.html
https://pubs.acs.org/doi/10.1021/ar030025a
https://en.wikipedia.org/wiki/Electrophilic_substitution_of_unsaturated_silanes
https://escholarship.mcgill.ca/concern/theses/m900p013p
https://organicreactions.org/index.php/The_Electrophilic_Substitution_of_Allylsilanes_and_Vinylsilanes
https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/chem.200600493
https://pubs.acs.org/doi/10.1021/ol901509q
https://pubmed.ncbi.nlm.nih.gov/15268393/
https://pubs.acs.org/doi/10.1021/jo8025212
https://typeset.io/papers/the-electrophilic-substitution-of-allylsilanes-and-0l1n1v6k
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12656800?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

¢ Fleming, I. (1989). Electrophilic substitution of unsaturated silanes. Pure and Applied
Chemistry, 61(10), 1735-1738. [Link]

e Lau, P. W. K., & Chan, T. H. (1978). Reactions of vinylsilanes and allylsilanes. Tetrahedron
Letters, 19(25), 2383-2386. [Link]

¢ PubChemLite. (n.d.). Chlorodimethyl(1-methyl-1-propenyl)silane (C6H13CISi). [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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